molecular formula C7H10N2O2S B13248782 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid

3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid

Cat. No.: B13248782
M. Wt: 186.23 g/mol
InChI Key: VISDBLPAEIOFBG-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid typically involves the reaction of 2-methyl-1,3-thiazole with appropriate amino and carboxylate precursors. One common method includes the condensation of 2-methyl-1,3-thiazole with an amino acid derivative under controlled conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of catalysts and specific reaction conditions to optimize the production efficiency.

Types of Reactions:

    Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, influencing cellular processes and exerting its effects through binding to target molecules.

Comparison with Similar Compounds

    2-Amino-4-methylthiazole: Shares the thiazole ring structure but differs in the position and type of substituents.

    5-Amino-1,3,4-thiadiazole: Contains a similar heterocyclic ring but with different nitrogen and sulfur atom arrangements.

    2-Methyl-4-phenylthiazole: Another thiazole derivative with different substituents.

Uniqueness: 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a carboxylate group attached to the thiazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid

InChI

InChI=1S/C7H10N2O2S/c1-4-9-3-6(12-4)5(8)2-7(10)11/h3,5H,2,8H2,1H3,(H,10,11)

InChI Key

VISDBLPAEIOFBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C(CC(=O)O)N

Origin of Product

United States

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